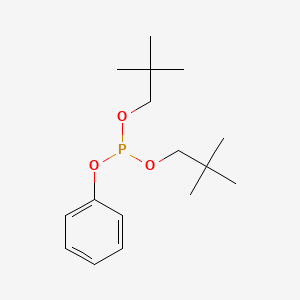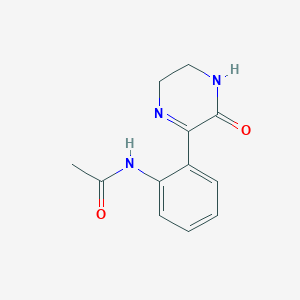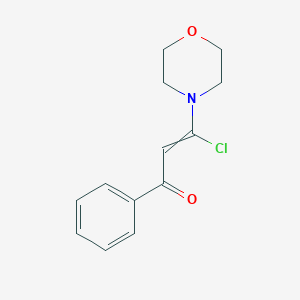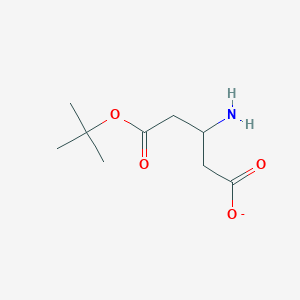
5,12-Dimethylchrysen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dimethylchrysen-1-ol: is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a hydroxyl group (-OH) attached to the first carbon of the chrysen structure, with two methyl groups at the 5th and 12th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Dimethylchrysen-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of chrysene followed by hydroxylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂). The hydroxylation step may involve reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,12-Dimethylchrysen-1-ol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 5,12-Dimethylchrysene.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5,12-Dimethylchrysene.
Substitution: Formation of various substituted chrysenes depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 5,12-Dimethylchrysen-1-ol is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its structural properties may also make it useful in the development of new catalysts or other functional materials.
Mécanisme D'action
The mechanism of action of 5,12-Dimethylchrysen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The polycyclic aromatic structure allows for π-π interactions with other aromatic compounds, influencing its behavior in biological systems.
Comparaison Avec Des Composés Similaires
Chrysene: The parent compound without the methyl and hydroxyl groups.
1-Hydroxychrysene: Similar structure but without the methyl groups.
5,12-Dimethylchrysene: Lacks the hydroxyl group.
Uniqueness: 5,12-Dimethylchrysen-1-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
84249-70-7 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
5,12-dimethylchrysen-1-ol |
InChI |
InChI=1S/C20H16O/c1-12-10-14-6-3-4-7-15(14)17-11-13(2)20-16(19(12)17)8-5-9-18(20)21/h3-11,21H,1-2H3 |
Clé InChI |
LVOOPPOTUWNMEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=C(C(=C3)C)C(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


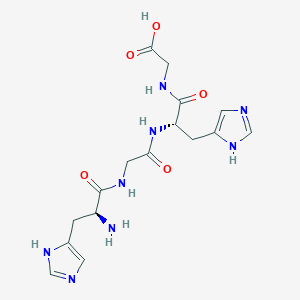
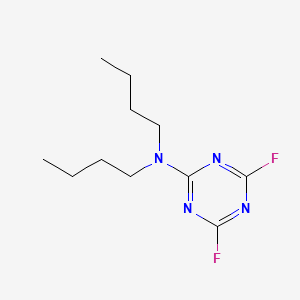
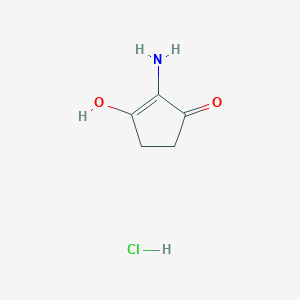

![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)

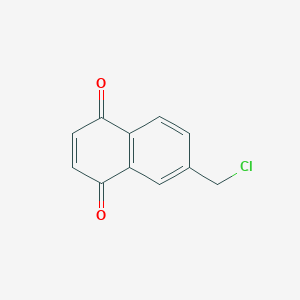
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
